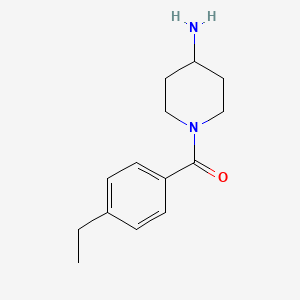

1-(4-Ethylbenzoyl)piperidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20N2O |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

(4-aminopiperidin-1-yl)-(4-ethylphenyl)methanone |

InChI |

InChI=1S/C14H20N2O/c1-2-11-3-5-12(6-4-11)14(17)16-9-7-13(15)8-10-16/h3-6,13H,2,7-10,15H2,1H3 |

InChI Key |

OYOXALDFHXIQMK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)N |

Origin of Product |

United States |

Foundational & Exploratory

1-(4-Ethylbenzoyl)piperidin-4-amine mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action for 1-(4-Ethylbenzoyl)piperidin-4-amine

Authored by: A Senior Application Scientist

Preamble: Charting the Unexplored Territory of a Novel Chemical Entity

In the landscape of drug discovery and development, we are frequently confronted with novel chemical entities (NCEs) whose biological activities and mechanisms of action are yet to be determined. 1-(4-Ethylbenzoyl)piperidin-4-amine presents as one such molecule. The absence of a significant body of published literature on this specific compound necessitates a structured and hypothesis-driven approach to unveil its pharmacological profile.

This guide is crafted not as a review of established knowledge, but as a strategic roadmap for the comprehensive elucidation of the mechanism of action (MoA) of 1-(4-Ethylbenzoyl)piperidin-4-amine. We will leverage its structural attributes to formulate initial hypotheses and then systematically outline a multi-phased experimental plan to test these hypotheses, validate targets, and construct a cohesive MoA narrative. This document is intended for researchers, scientists, and drug development professionals who are tasked with characterizing NCEs and advancing them through the discovery pipeline.

Part 1: Structural Deconstruction and Hypothesis Generation

The initial step in characterizing an NCE is a thorough analysis of its chemical structure to identify potential pharmacophores—substructures that are recognized by biological targets. The structure of 1-(4-Ethylbenzoyl)piperidin-4-amine can be dissected into two key moieties: the piperidin-4-amine core and the 4-ethylbenzoyl group.

-

Piperidin-4-amine Core: The piperidine ring is a prevalent scaffold in many centrally active drugs, often serving as a constrained mimic of endogenous neurotransmitters. The 4-amino group provides a basic center, which is often crucial for interactions with acidic residues in receptor binding pockets. This scaffold is found in a variety of compounds targeting G-protein coupled receptors (GPCRs) and ion channels.

-

4-Ethylbenzoyl Group: The benzoyl moiety introduces an aromatic system capable of engaging in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with biological targets. The ethyl group at the 4-position further enhances lipophilicity, which can influence cell permeability and target engagement.

This structural analysis leads to the formulation of several primary hypotheses regarding the potential biological targets of 1-(4-Ethylbenzoyl)piperidin-4-amine.

Hypothesized Target Classes:

-

G-Protein Coupled Receptors (GPCRs): The piperidine core is a common feature in ligands for opioid, dopamine, and serotonin receptors. The overall structure may allow for interaction with the transmembrane domains of these receptors.

-

Ion Channels: Certain piperidine-containing molecules are known to modulate the activity of various ion channels, including sodium, potassium, and calcium channels.

-

Enzymes: While less common for this specific scaffold, the molecule could potentially act as an inhibitor or modulator of enzymes, such as certain proteases or kinases.

The following diagram illustrates the process of structural deconstruction leading to our initial set of hypotheses.

Caption: Structural deconstruction and hypothesis generation for 1-(4-Ethylbenzoyl)piperidin-4-amine.

Part 2: A Phased Experimental Approach to MoA Elucidation

With a set of initial hypotheses, we can now define a systematic, multi-phased experimental plan to identify and validate the biological target(s) and elucidate the mechanism of action.

Phase 1: Broad Profiling and Hit Identification

The objective of this phase is to screen the compound against a wide range of potential targets to identify initial "hits."

Experimental Protocol 1: Comprehensive Receptor and Enzyme Profiling

-

Objective: To identify high-affinity binding targets for 1-(4-Ethylbenzoyl)piperidin-4-amine.

-

Methodology:

-

Utilize a commercial fee-for-service broad ligand profiling screen (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically include a wide array of GPCRs, ion channels, transporters, and enzymes.

-

Submit 1-(4-Ethylbenzoyl)piperidin-4-amine for screening at a primary concentration of 10 µM.

-

Targets showing significant inhibition or stimulation (typically >50%) will be considered primary hits.

-

-

Rationale: This approach is a cost-effective and rapid method to survey a large target space and narrow down the list of potential candidates. The selection of a 10 µM screening concentration is a standard industry practice to balance the identification of relevant hits against the noise of non-specific interactions.

Experimental Protocol 2: Dose-Response and Affinity Determination

-

Objective: To determine the potency (IC50 or EC50) and affinity (Ki) of 1-(4-Ethylbenzoyl)piperidin-4-amine for the primary hits identified in the broad screen.

-

Methodology:

-

For each validated hit, perform a dose-response analysis using a radioligand binding assay or a relevant enzymatic assay.

-

Prepare a serial dilution of 1-(4-Ethylbenzoyl)piperidin-4-amine (e.g., from 1 nM to 100 µM).

-

Incubate the compound with the target protein (receptor membrane preparation or purified enzyme) and a specific radioligand or substrate.

-

Measure the displacement of the radioligand or the inhibition of enzyme activity at each concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 or EC50.

-

For receptor binding assays, convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

-

Rationale: Establishing a dose-response relationship is critical for confirming the specificity of the interaction and quantifying the compound's potency. A lower IC50/EC50 or Ki value indicates a higher potency/affinity.

The following workflow diagram illustrates the hit identification and validation process.

Caption: Workflow for hit identification and validation of 1-(4-Ethylbenzoyl)piperidin-4-amine.

Phase 2: Functional Characterization and Cellular Activity

Once high-affinity targets have been validated, the next step is to determine the functional consequence of the compound's interaction with these targets in a cellular context.

Experimental Protocol 3: In Vitro Functional Assays

-

Objective: To determine if 1-(4-Ethylbenzoyl)piperidin-4-amine acts as an agonist, antagonist, or allosteric modulator of the validated target(s).

-

Methodology (Example for a GPCR target):

-

Utilize a cell line stably expressing the target receptor (e.g., CHO or HEK293 cells).

-

Perform a functional assay relevant to the receptor's signaling pathway (e.g., cAMP assay for Gs/Gi-coupled receptors, calcium mobilization assay for Gq-coupled receptors).

-

Agonist Mode: Apply increasing concentrations of 1-(4-Ethylbenzoyl)piperidin-4-amine and measure the functional response.

-

Antagonist Mode: Pre-incubate the cells with increasing concentrations of 1-(4-Ethylbenzoyl)piperidin-4-amine, followed by stimulation with a known agonist of the receptor. Measure the inhibition of the agonist-induced response.

-

-

Rationale: Functional assays provide crucial information about the compound's effect on cellular signaling. Distinguishing between agonism and antagonism is fundamental to understanding its mechanism of action and predicting its physiological effects.

Experimental Protocol 4: Phenotypic Screening in Relevant Cell Models

-

Objective: To assess the effect of 1-(4-Ethylbenzoyl)piperidin-4-amine on cellular phenotypes that are relevant to the hypothesized therapeutic area.

-

Methodology:

-

Select a cell model that is relevant to the function of the validated target. For example, if the target is a neuronal receptor, primary neurons or a neuronal cell line would be appropriate.

-

Treat the cells with the compound and assess a relevant phenotypic endpoint. This could include assays for neurite outgrowth, cell viability, cytokine release, or gene expression.

-

-

Rationale: Phenotypic screening provides a bridge between target engagement and a potential physiological outcome. It helps to validate that the observed molecular mechanism translates into a meaningful cellular effect.

Phase 3: In Vivo Target Engagement and Pharmacodynamic Studies

The final phase of MoA elucidation involves demonstrating that the compound engages its target in a living organism and produces a measurable physiological response.

Experimental Protocol 5: In Vivo Target Engagement

-

Objective: To confirm that 1-(4-Ethylbenzoyl)piperidin-4-amine reaches and binds to its target in a relevant animal model.

-

Methodology:

-

Administer the compound to the animal model (e.g., mouse or rat).

-

At various time points after administration, collect the tissue of interest (e.g., brain for a CNS target).

-

Use techniques such as ex vivo autoradiography or immunoprecipitation followed by mass spectrometry to quantify the occupancy of the target by the compound.

-

-

Rationale: Demonstrating target engagement in vivo is a critical step in validating the MoA and establishing a link between the administered dose and the biological effect.

Experimental Protocol 6: In Vivo Pharmacodynamic Studies

-

Objective: To characterize the physiological effects of the compound in an animal model and correlate them with target engagement.

-

Methodology:

-

Select a pharmacodynamic assay that is relevant to the function of the target. For example, if the target is involved in pain perception, a hot plate or tail-flick test could be used.

-

Administer a range of doses of the compound and measure the physiological response.

-

Correlate the observed pharmacodynamic effect with the dose and, if possible, with the level of target engagement.

-

-

Rationale: Pharmacodynamic studies provide the ultimate validation of the mechanism of action by demonstrating a clear cause-and-effect relationship between target modulation and a physiological outcome.

The following decision tree illustrates the overall process of MoA elucidation.

Caption: Decision tree for the functional characterization and confirmation of the MoA.

Part 3: Data Synthesis and MoA Narrative Construction

The culmination of this multi-phased approach is the synthesis of all collected data into a cohesive and evidence-based narrative of the mechanism of action for 1-(4-Ethylbenzoyl)piperidin-4-amine. This narrative should clearly articulate the identified target(s), the nature of the molecular interaction (e.g., agonism, antagonism), the downstream cellular effects, and the resulting in vivo pharmacology.

Quantitative Data Summary

All quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.

| Assay | Parameter | Value |

| Receptor Binding | Ki (Target X) | [Insert Value] nM |

| Functional Assay | EC50/IC50 (Target X) | [Insert Value] µM |

| In Vivo PD | ED50 (Assay Y) | [Insert Value] mg/kg |

Conclusion

The journey to elucidate the mechanism of action of a novel chemical entity like 1-(4-Ethylbenzoyl)piperidin-4-amine is a systematic and iterative process. By beginning with a sound, structure-based hypothesis and progressing through a logical sequence of in vitro and in vivo experiments, we can build a robust and well-supported understanding of its pharmacology. This guide provides a comprehensive framework for this endeavor, emphasizing scientific rigor and self-validating experimental design at each stage. The successful execution of this plan will not only unveil the mechanism of action of this specific compound but will also provide invaluable insights for its potential therapeutic development.

References

This section would be populated with references to the specific methodologies and background literature used in the experimental plan. As this is a hypothetical guide for an uncharacterized compound, the following are examples of the types of resources that would be cited.

1-(4-Ethylbenzoyl)piperidin-4-amine in vitro and in vivo effects

An In-Depth Technical Guide to the Preclinical Evaluation of 1-(4-Ethylbenzoyl)piperidin-4-amine

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of approved therapeutics targeting the central nervous system (CNS) and beyond.[1][2] The novel chemical entity, 1-(4-Ethylbenzoyl)piperidin-4-amine, combines this proven core with a benzoyl substituent, a feature frequently associated with ligands for G-protein coupled receptors (GPCRs) and other neurological targets.[3] This guide provides a comprehensive, field-proven framework for the systematic in vitro and in vivo characterization of this compound. As direct data for this specific molecule is not prevalent in existing literature, this document serves as an authoritative road map for its preclinical evaluation. We will proceed from foundational in vitro assays to determine molecular targets and metabolic fate, through to targeted in vivo models to assess physiological effects, specifically focusing on potential analgesic properties. This structured approach is designed to build a robust pharmacological profile, ensuring data integrity and accelerating the decision-making process in a drug discovery pipeline.

Part 1: In Vitro Characterization: Building the Molecular Profile

The initial phase of evaluation focuses on cell-free and cell-based assays to elucidate the compound's primary pharmacology, off-target liabilities, and metabolic stability. This foundational dataset is critical for interpreting subsequent in vivo results.

Primary Pharmacology: Target Identification and Functional Activity

The first critical question is identifying the biological target(s) of 1-(4-Ethylbenzoyl)piperidin-4-amine. Given its structural similarity to known GPCR ligands, a logical starting point is to assess its interaction with this receptor superfamily.

A competitive radioligand binding assay is the gold standard for determining if a compound binds to a specific receptor and with what affinity. A broad panel screen (e.g., Eurofins DiscoverX, Revvity) provides an efficient initial survey of potential targets.[4][5]

Scientific Rationale: This assay quantifies the displacement of a known high-affinity radioligand from a receptor by the test compound. The resulting inhibition constant (Ki) is an intrinsic measure of binding affinity. This unbiased approach can reveal both intended targets and potential off-target interactions that could lead to adverse effects.

Should binding to a Gs or Gi-coupled GPCR be confirmed, the next step is to determine the functional consequence of that binding—is the compound an agonist, antagonist, or inverse agonist? The measurement of cyclic adenosine monophosphate (cAMP), a key second messenger, is a robust method for this determination.[6][7][8]

Experimental Protocol: Homogeneous Luminescent cAMP Assay

This protocol is based on the principle that cAMP stimulates protein kinase A (PKA), depleting ATP. The remaining ATP is then detected using a luciferase reaction, where a decrease in luminescence corresponds to an increase in cAMP.[9]

-

Cell Culture: Culture a suitable cell line (e.g., CHO or HEK293) stably expressing the GPCR of interest to 80-90% confluency.

-

Cell Seeding: Harvest cells and seed into a 384-well solid white plate at a density of 5,000-10,000 cells/well. Incubate overnight.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-(4-Ethylbenzoyl)piperidin-4-amine in assay buffer. Include a known agonist as a positive control and vehicle (e.g., 0.1% DMSO) as a negative control.

-

Cell Stimulation: Add the compound dilutions to the cells. To inhibit endogenous phosphodiesterases that degrade cAMP, include an inhibitor like IBMX in the assay buffer. Incubate for 30 minutes at room temperature.[10]

-

Cell Lysis & Detection:

-

Add 10 µL of cAMP detection solution containing PKA.

-

Incubate for 20 minutes to allow the PKA reaction to proceed.

-

Add 20 µL of Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luminescent reaction.[9]

-

-

Data Acquisition: After a 10-minute incubation, read the luminescence on a plate reader.

-

Data Analysis: Convert luminescence signals to cAMP concentration using a standard curve. Plot the concentration-response curve and fit to a four-parameter logistic equation to determine EC50 (for agonists) or IC50 (for antagonists).

Table 1: Hypothetical cAMP Assay Results

| Compound | Assay Mode | EC50 / IC50 (nM) | Emax (% of Control Agonist) |

| 1-(4-Ethylbenzoyl)piperidin-4-amine | Agonist | 85 | 95% |

| Isoproterenol (Positive Control) | Agonist | 5.2 | 100% |

| Vehicle (Negative Control) | - | N/A | 0% |

Diagram: Generalized Gs-Coupled GPCR Signaling Workflow

Caption: Workflow for assessing hERG liability using automated patch-clamp.

Metabolic Stability: Microsomal Stability Assay

Understanding a compound's metabolic fate is crucial for predicting its in vivo half-life and potential for drug-drug interactions. The liver microsomal stability assay is a standard in vitro tool to evaluate phase I metabolism, primarily by cytochrome P450 (CYP) enzymes. [11] Scientific Rationale: This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes. The resulting data are used to calculate the intrinsic clearance. [11][12] Experimental Protocol: Human Liver Microsomal Stability

-

Reagent Preparation:

-

Prepare a stock solution of 1-(4-Ethylbenzoyl)piperidin-4-amine (e.g., 1 mM in DMSO).

-

Thaw pooled human liver microsomes (HLM) on ice.

-

Prepare a NADPH regenerating solution in phosphate buffer (pH 7.4). [13]2. Incubation Mixture: In a 96-well plate, combine HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer. Pre-warm the plate at 37°C for 5 minutes. [13][14]3. Reaction Initiation: Start the reaction by adding the pre-warmed NADPH solution.

-

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding ice-cold acetonitrile containing an internal standard (e.g., bucetin). [11][13]5. Sample Processing: Centrifuge the plate to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant from each well using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to quantify the remaining concentration of the parent compound relative to the internal standard.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).

Table 3: Hypothetical Metabolic Stability Results

| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Classification |

| 1-(4-Ethylbenzoyl)piperidin-4-amine | 45 | 15.4 | Moderate |

| Verapamil (High Clearance Control) | 8 | 86.6 | High |

| Buspirone (Low Clearance Control) | > 60 | < 5.8 | Low |

Part 2: In Vivo Evaluation: Assessing Physiological Effects

With a solid in vitro profile indicating a potential mechanism of action and acceptable safety and metabolic properties, the investigation proceeds to in vivo models. Based on the common pharmacology of piperidine-containing structures, we will focus on models of pain and nociception. [15]

Central Analgesic Activity: The Hot Plate Test

This model assesses the response to a thermal stimulus and is sensitive to centrally acting analgesics, such as opioids. [16] Scientific Rationale: The test measures the latency of a pain response (e.g., paw licking, jumping) when the animal is placed on a heated surface. An increase in response latency following compound administration indicates an analgesic effect. Rodent models are frequently used due to their physiological similarities to humans in pain pathways. [17] Experimental Protocol: Murine Hot Plate Test

-

Acclimation: Acclimate male C57BL/6 mice to the testing room and equipment for at least 3 days.

-

Baseline Measurement: Set the hot plate surface to 55 ± 0.5°C. Place each mouse on the surface and record the latency to the first sign of nociception (paw licking or jumping). A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.

-

Compound Administration: Group the animals and administer 1-(4-Ethylbenzoyl)piperidin-4-amine via a relevant route (e.g., intraperitoneal, oral) at various doses (e.g., 3, 10, 30 mg/kg). Include a vehicle control group and a positive control group (e.g., morphine).

-

Post-Dose Measurement: At set time points after dosing (e.g., 30, 60, 90, 120 minutes), repeat the hot plate test for each animal.

-

Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Analyze for statistical significance using ANOVA.

Peripheral Anti-inflammatory and Analgesic Activity: Carrageenan-Induced Paw Edema

This widely used model induces a localized, acute inflammatory response and is used to evaluate compounds with potential anti-inflammatory and peripheral analgesic properties. [17][18] Scientific Rationale: The subcutaneous injection of carrageenan into a rodent's paw elicits an inflammatory cascade, resulting in edema (swelling), hyperalgesia (increased sensitivity to heat), and allodynia (pain from a non-painful stimulus). [18]A reduction in these endpoints indicates efficacy.

Experimental Protocol: Rat Carrageenan Model

-

Baseline Measurements: In male Sprague-Dawley rats, measure the baseline paw volume using a plethysmometer and the baseline paw withdrawal latency to a thermal stimulus (e.g., Hargreaves test).

-

Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., diclofenac) one hour prior to the carrageenan challenge.

-

Inflammation Induction: Inject 1% λ-carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Post-Induction Measurements:

-

Edema: Measure paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Thermal Hyperalgesia: Measure paw withdrawal latency at 3 hours post-carrageenan.

-

-

Data Analysis: Calculate the percent inhibition of edema and the reversal of thermal hyperalgesia for each treatment group compared to the vehicle control. Use appropriate statistical tests (e.g., t-test or ANOVA) to determine significance.

Table 4: Hypothetical In Vivo Analgesia Data

| Treatment Group (Dose) | Hot Plate (%MPE at 60 min) | Paw Edema (% Inhibition at 3 hr) |

| Vehicle | 5 ± 2% | 0% (Reference) |

| 1-(4-Ethylbenzoyl)piperidin-4-amine (10 mg/kg) | 45 ± 8% | 35 ± 6% |

| 1-(4-Ethylbenzoyl)piperidin-4-amine (30 mg/kg) | 78 ± 10% | 62 ± 9% |

| Morphine (Positive Control) | 95 ± 5% | N/A |

| Diclofenac (Positive Control) | N/A | 55 ± 7% |

| *p < 0.05 vs. Vehicle |

Diagram: Integrated In Vivo Evaluation Workflow

Caption: Parallel workflows for evaluating central and peripheral analgesic effects.

Conclusion

This technical guide outlines a rigorous, multi-stage strategy for the preclinical characterization of 1-(4-Ethylbenzoyl)piperidin-4-amine. By systematically progressing from broad in vitro screening to specific functional and safety assays, and finally to targeted in vivo models, researchers can build a comprehensive understanding of the compound's therapeutic potential and liability profile. The integration of binding, functional, safety, metabolic, and efficacy data is essential for making informed decisions and provides the robust foundation required for advancing a novel chemical entity toward clinical development.

References

- Patsnap Synapse. (2025, May 27). What in vivo models are used for pain studies?

- Bio-protocol. (2025, November 20). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer).

- Benchchem. (n.d.). Application Notes and Protocols for hERG Channel Assay of Actisomide.

- Meso Scale Discovery. (n.d.). cAMP Assay - 96-Well - Product Insert.

- Promega Corpor

- Merck Millipore. (n.d.). Metabolic Stability Assays.

- Aragen Life Sciences. (n.d.).

- Charles River Labor

- American Journal of Physiology. (n.d.). Recent progress in assays for GPCR drug discovery.

- Scientific Research Publishing. (2014). In-Vivo Models for Management of Pain.

- PMC. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening.

- PMC. (n.d.).

- Melior Discovery. (n.d.). in vivo models of Pain, Anesthesia and Algesia.

- protocols.io. (2025, August 3).

- Promega Corpor

- Mediford Corporation. (2024, June 6). Best Practice hERG Assay | Advanced Solutions.

- Slideshare. (n.d.). hERG Assay | PPTX.

- Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.

- Cell Biolabs, Inc. (n.d.). cAMP ELISA Kit (Colorimetric).

- ACS Measurement Science Au. (2023, July 7).

- Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler.

- (n.d.).

- PMC. (n.d.).

- European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery.

- Revvity. (n.d.). GPCR research reagents.

- MDPI. (2021, November 28). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.

- Benchchem. (n.d.). A Structural Showdown: Ethyl-piperidin-4-ylmethyl-amine and Its Molecular Cousins in Drug Discovery.

- Biomed Pharmacol J. (2008).

- RSC Medicinal Chemistry. (n.d.). 4.

- Benchchem. (n.d.). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.

- ResearchGate. (2017, June 8). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes.

- MDPI. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

- PMC. (n.d.). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.

- MDPI. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.

- PMC - PubMed Central. (n.d.). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists.

- PMC. (n.d.).

- UniTo. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H- benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.

- PubMed. (2013, April 15). Piperidin-4-one: the potential pharmacophore.

- (2025, August 7).

- PubMed. (2019, January 11). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists.

- PubMed. (2016, April 15). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents.

- RSC Publishing. (n.d.). Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revvity.com [revvity.com]

- 6. cAMP-Glo™ Assay Protocol [promega.jp]

- 7. journals.physiology.org [journals.physiology.org]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. cAMP-Glo™ Assay [promega.jp]

- 10. mesoscale.com [mesoscale.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. beckman.com [beckman.com]

- 14. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In-Vivo Models for Management of Pain [scirp.org]

- 17. What in vivo models are used for pain studies? [synapse.patsnap.com]

- 18. criver.com [criver.com]

Methodological & Application

Application Note & Protocols: High-Purity Isolation of 1-(4-Ethylbenzoyl)piperidin-4-amine

Introduction

1-(4-Ethylbenzoyl)piperidin-4-amine is a synthetic organic compound featuring a piperidine core, a structure prevalent in a wide range of pharmaceuticals and bioactive molecules.[1] The purity of such compounds is paramount, as even trace impurities can significantly alter biological activity, lead to erroneous experimental results, and pose safety risks in drug development pipelines.[2] This guide provides a comprehensive framework for the purification and purity assessment of 1-(4-Ethylbenzoyl)piperidin-4-amine, moving beyond simple step-by-step instructions to explain the underlying chemical principles that govern each technique. The protocols described herein are designed to be robust and self-validating, ensuring researchers can achieve high levels of purity consistently.

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is the foundation for developing an effective purification strategy.[2] While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure, which features a basic piperidine amine and a moderately polar aromatic ketone.

| Property | Value / Predicted Value | Rationale & Impact on Purification |

| Molecular Formula | C₁₄H₂₀N₂O | - |

| Molecular Weight | 232.32 g/mol | Relevant for mass spectrometry and molar calculations. |

| Appearance | Likely a solid at room temperature | Suggests recrystallization is a viable and potent purification method.[3] |

| pKa (Predicted) | ~9.5 - 10.5 (for the piperidine amine) | The basicity of the secondary amine is the most critical factor. It allows for purification via acid-base extraction and necessitates the use of basic modifiers in silica gel chromatography to prevent peak tailing.[4][5] |

| Solubility | Soluble in dilute aqueous acid and common organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol). Sparingly soluble in non-polar solvents like hexanes. | The dual nature (basic amine, organic body) dictates solubility. Acidic solubility is key for extraction protocols. Differential solubility in organic solvents is exploited in chromatography and recrystallization.[6] |

| Boiling Point | High; likely decomposes before boiling at atmospheric pressure. | Suggests that distillation is not a suitable method for purification.[7] |

Part 1: Purification Methodologies

The purification strategy for 1-(4-Ethylbenzoyl)piperidin-4-amine typically involves a multi-step approach, beginning with a bulk purification technique like acid-base extraction, followed by a high-resolution chromatographic method, and concluding with crystallization for final polishing.

Diagram: General Purification and Analysis Workflow

Caption: General workflow for the purification and analysis of 1-(4-Ethylbenzoyl)piperidin-4-amine.

Foundational Purification: Acid-Base Extraction

Principle: This technique leverages the basicity of the piperidine nitrogen. By washing an organic solution of the crude product with aqueous acid, the basic amine is protonated, forming a water-soluble ammonium salt that partitions into the aqueous phase. Neutral and acidic impurities remain in the organic layer. Subsequent basification of the aqueous layer liberates the free amine, which can then be re-extracted into a fresh organic solvent.[8]

Experimental Protocol:

-

Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

-

Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl) (3 x volume of the organic layer).

-

Separation: Combine the aqueous layers. The desired compound is now in the aqueous phase as its hydrochloride salt. The organic layer containing neutral impurities can be discarded.

-

Basification: Cool the combined aqueous layer in an ice bath and slowly add 5M sodium hydroxide (NaOH) solution with stirring until the pH is >12, confirmed with pH paper. This deprotonates the ammonium salt, precipitating the free amine.

-

Re-extraction: Extract the basified aqueous solution with fresh DCM (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, free base of the target compound.

High-Resolution Purification: Flash Column Chromatography

Principle: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[9] A critical challenge in purifying basic amines like 1-(4-Ethylbenzoyl)piperidin-4-amine on standard silica gel is peak tailing. This occurs due to strong ionic interactions between the basic amine and acidic silanol (Si-OH) groups on the silica surface.[4]

Causality Behind Experimental Choices: To mitigate peak tailing, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is added to the eluent. This modifier competitively binds to the acidic silanol sites, preventing the target compound from interacting too strongly and allowing it to elute in sharp, symmetrical bands.[4][8]

Experimental Protocol:

-

TLC Analysis and Eluent Selection:

-

Dissolve a small amount of the crude product in DCM.

-

Spot the solution on a silica gel TLC plate.

-

Develop the plate in various solvent systems. A good starting point is a mixture of ethyl acetate and hexanes. To increase polarity, methanol can be added to DCM or ethyl acetate.

-

Crucially, add 0.5-1% triethylamine (TEA) to the eluent system to ensure good spot shape.[4]

-

The ideal eluent system will give the target compound an Rf value of approximately 0.25-0.35.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the least polar component of your chosen eluent system (e.g., hexanes).

-

Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the eluent or DCM.

-

Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

-

Elution and Fraction Collection:

-

Begin eluting the sample through the column with the selected solvent system (containing 0.5-1% TEA).

-

Collect the eluate in a series of fractions.

-

Monitor the separation by TLC, spotting every few fractions to identify which ones contain the pure product.

-

-

Solvent Removal:

-

Combine the fractions containing the pure compound.

-

Remove the solvent and TEA under reduced pressure to obtain the purified product. A co-evaporation step with a solvent like methanol may be necessary to remove residual TEA.

-

Final Polishing: Recrystallization

Principle: Recrystallization purifies a solid compound by dissolving it in a hot solvent and allowing it to slowly cool, forming crystals. As the crystal lattice forms, it selectively incorporates molecules of the desired compound, excluding impurities which remain in the cooled solvent (the mother liquor).[10] The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[11]

Experimental Protocol:

-

Solvent Selection:

-

Place a small amount of the purified compound into several test tubes.

-

Test various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, or mixtures like ethyl acetate/hexanes). A rule of thumb is that solvents with functional groups similar to the compound may be good solubilizers (e.g., acetone for a ketone).[12]

-

The best solvent will dissolve the compound when heated but will result in crystal formation upon cooling to room temperature or in an ice bath.

-

-

Dissolution:

-

Place the compound in an Erlenmeyer flask.

-

Add the chosen solvent dropwise while heating and swirling until the compound just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.[13]

-

-

Crystallization:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[10]

-

Once at room temperature, the flask can be placed in an ice bath to maximize crystal precipitation.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Dry the crystals in a vacuum oven or desiccator to remove all residual solvent. The purity is often confirmed by a sharp, uncorrected melting point.[11]

-

Part 2: Purity Assessment & Characterization

Confirming the purity and structural integrity of the final product is a non-negotiable step. A combination of chromatographic and spectroscopic techniques should be employed.

Diagram: Purity Analysis Decision Logic

Caption: Decision logic for selecting the appropriate analytical technique for purity assessment.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) is the premier method for quantitative purity analysis.[1] The compound is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. Similar to column chromatography, the basic amine can cause peak tailing. Therefore, an acidic modifier like formic acid or trifluoroacetic acid (TFA) is added to the mobile phase to protonate the amine, ensuring a single ionic state and minimizing interactions with residual silanols, which leads to sharp, symmetrical peaks.[14][15]

Protocol: General RP-HPLC Method

| Parameter | Condition |

| Column | C18, 2.6-5 µm particle size (e.g., 150 x 4.6 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm (due to the benzoyl chromophore) |

| Injection Volume | 5-10 µL |

| Sample Prep | Dissolve sample in Acetonitrile/Water (50:50) to a concentration of ~1 mg/mL. |

Data Interpretation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates compounds based on their volatility and provides mass-to-charge ratio data for identification.[16] It is highly effective for identifying volatile or semi-volatile impurities. The applicability to 1-(4-Ethylbenzoyl)piperidin-4-amine depends on its thermal stability and volatility; derivatization may sometimes be required for polar amines.[17]

Protocol: General GC-MS Conditions

| Parameter | Condition |

| Column | 5% Phenyl/95% Methyl Silicone (e.g., DB-5 or equivalent), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium, constant flow ~1 mL/min |

| Inlet Temp | 250 °C |

| Oven Program | Initial temp 100°C, hold 2 min, ramp at 15°C/min to 280°C, hold 10 min. |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR are indispensable tools for unambiguous structural confirmation and for identifying impurities.[18] The ¹H NMR spectrum provides information on the electronic environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms.

Expected ¹H NMR Signals (in CDCl₃):

-

Aromatic Protons: Two doublets in the ~7.2-7.8 ppm region, corresponding to the protons on the ethyl-substituted benzene ring.

-

Piperidine Protons: A complex series of multiplets between ~1.5-4.5 ppm. Protons alpha to the nitrogen will be further downfield.

-

Ethyl Group Protons: A quartet around ~2.7 ppm (CH₂) and a triplet around ~1.2 ppm (CH₃).

-

Amine Proton (NH₂): A broad singlet that may be exchangeable with D₂O, its position can vary.

Purity Assessment: Integration of the peaks corresponding to the target molecule should be consistent with the structure. The absence of significant unassignable peaks is a strong indicator of high purity.

References

- Benchchem. (2025).

- Benchchem. (2025).

- Thermo Fisher Scientific. GC-MS/MS Analysis of the Receptor- Sensitizing Natural Active Spice Ingredients Capsaicin, Piperine, and Thymol.

- Creative Chemistry.

- Google Patents.

- Sutcliffe, O. et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). PubMed.

- Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects.

- Andrei, D. et al. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)

- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.

- University of Rochester, Department of Chemistry.

- Organic Chemistry, 5th Ed.

- Royal Society of Chemistry. (2019).

- Reddit. (2014).

- Benchchem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.

- ResearchGate. (2021). Physicochemical properties of 4.

- UNODC.

- Chemical Review and Letters. (2021).

- ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.

- Di Sarno, V. et al. Discovery of a New Class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PMC.

- Pinto, D. C. G. A. et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Research & Reviews: Journal of Medicinal & Organic Chemistry. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry.

- Benchchem. (2025). Technical Guide: Solubility Profile of Ethyl-piperidin-4-ylmethyl-amine.

- Clark, J. (2005). Principles of Drug Action 1, Spring 2005, Amines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rroij.com [rroij.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. webhome.auburn.edu [webhome.auburn.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. DE102007032451B4 - Process for the preparation of aromatic ketones - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rubingroup.org [rubingroup.org]

- 11. creative-chemistry.org.uk [creative-chemistry.org.uk]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. apps.thermoscientific.com [apps.thermoscientific.com]

- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]

Application Notes & Protocols: Preclinical Evaluation of 1-(4-Ethylbenzoyl)piperidin-4-amine as a Novel CNS Therapeutic Candidate

Preamble: Context and Approach

1-(4-Ethylbenzoyl)piperidin-4-amine is a known chemical entity, recognized primarily as a synthetic intermediate. As of this writing, its biological activity and therapeutic potential have not been extensively characterized in publicly available literature. This document, therefore, uses this molecule—hereafter designated Compound-EBP4A —as a representative model for a novel piperidine-based scaffold.

The following application notes and protocols outline a robust, industry-standard workflow for the initial preclinical evaluation of such a compound. We will hypothesize a plausible mechanism of action—Dopamine D2 receptor (D2R) antagonism—and situate its evaluation within the context of a relevant CNS disorder, such as schizophrenia. This guide is designed to provide researchers with the scientific rationale and detailed methodologies required to advance a novel chemical entity from initial hit to an early in vivo proof-of-concept.

Section 1: Scientific Background and Rationale

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system. Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it ideal for interacting with complex targets like G-protein coupled receptors (GPCRs).

The Dopamine D2 receptor, a Class A GPCR, is a critical regulator of neuronal signaling. Hyperactivity of the mesolimbic dopamine pathway, and consequently overstimulation of D2Rs, is strongly implicated in the positive symptoms of schizophrenia. Virtually all effective antipsychotic medications exhibit some degree of D2R antagonism. Therefore, identifying novel, potent, and selective D2R antagonists remains a high-priority strategy in neuropsychiatric drug discovery.

We hypothesize that Compound-EBP4A, with its ethylbenzoyl moiety and primary amine on the piperidine core, possesses the requisite pharmacophoric features to bind to the D2R orthosteric site and function as an antagonist. This guide details the essential experiments to test this hypothesis.

Hypothesized Mechanism of Action: D2R Antagonism

The canonical D2R signaling pathway involves coupling to inhibitory G-proteins (Gαi/o). Upon binding of dopamine, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Our proposed antagonist, Compound-EBP4A, is expected to bind to the D2R and prevent dopamine-mediated G-protein activation, thereby blocking the downstream reduction in cAMP.

Caption: Hypothesized D2R signaling and Compound-EBP4A's point of intervention.

Section 2: Application Note: In Vitro Target Validation

The primary objective of in vitro testing is to confirm that Compound-EBP4A directly interacts with the human D2R and to quantify the potency of this interaction. We will determine two key parameters:

-

Binding Affinity (Ki): Measures the equilibrium dissociation constant of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

-

Functional Potency (IC50): Measures the concentration of the compound required to inhibit 50% of the receptor's functional response to an agonist.

Protocol 2.1: D2R Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of Compound-EBP4A by measuring its ability to displace a known high-affinity radioligand from the human D2 receptor.

Rationale: This is the gold-standard method for quantifying direct physical interaction between a compound and its target receptor. Using a competitive format allows for precise determination of affinity without requiring the test compound to be labeled.

Materials:

-

Membrane homogenates from HEK293 cells stably expressing the human D2R (hD2R).

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a high-affinity D2R antagonist).

-

Non-specific binding control: Haloperidol (10 µM final concentration).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Compound-EBP4A stock solution (e.g., 10 mM in DMSO).

-

96-well microplates and glass fiber filter mats (e.g., Whatman GF/B).

-

Scintillation fluid and a microplate scintillation counter.

Step-by-Step Methodology:

-

Compound Dilution: Prepare a serial dilution series of Compound-EBP4A in the assay buffer. A typical starting range is from 100 µM to 1 pM in half-log steps.

-

Assay Plate Preparation: To each well of a 96-well plate, add in the following order:

-

25 µL of Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

-

25 µL of the appropriate Compound-EBP4A dilution.

-

50 µL of the radioligand ([³H]-Spiperone) diluted in assay buffer to a final concentration near its Kd (e.g., 0.2-0.5 nM).

-

100 µL of the hD2R membrane preparation (typically 10-20 µg of protein per well).

-

-

Incubation: Seal the plate and incubate at room temperature (or 37°C) for 60-90 minutes to allow the binding reaction to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) for each well using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of Compound-EBP4A using the formula: % Inhibition = 100 * (1 - [(DPMsample - DPMNSB) / (DPMTotal - DPMNSB)]).

-

Plot the percent inhibition against the log concentration of Compound-EBP4A and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2.2: cAMP-Glo™ Functional Assay for D2R Antagonism

This protocol measures the ability of Compound-EBP4A to block the dopamine-induced decrease in intracellular cAMP levels.

Rationale: This assay provides functional confirmation of antagonism. By measuring the downstream second messenger (cAMP), we can verify that the binding event observed in Protocol 2.1 translates into a functional blockade of receptor signaling.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human D2R.

-

Agonist: Dopamine.

-

Forskolin (an adenylyl cyclase activator, used to stimulate a measurable baseline of cAMP).

-

cAMP-Glo™ Assay Kit (Promega) or similar commercial kit.

-

Opaque-walled 96-well or 384-well microplates suitable for luminescence measurements.

-

Luminometer.

Step-by-Step Methodology:

-

Cell Plating: Seed the hD2R-expressing cells into opaque-walled microplates at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Addition (Antagonist Mode):

-

Prepare serial dilutions of Compound-EBP4A.

-

Aspirate the culture medium from the cells and add the compound dilutions.

-

Incubate for 15-30 minutes at 37°C. This pre-incubation allows the antagonist to bind to the receptors.

-

-

Agonist Challenge:

-

Add dopamine at a concentration that elicits a sub-maximal response (EC80). The EC80 value should be determined in a prior agonist-only dose-response experiment.

-

Simultaneously add a low concentration of forskolin to induce a detectable level of cAMP production.

-

Incubate for an additional 15-30 minutes at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Follow the manufacturer's instructions for the cAMP-Glo™ kit. This typically involves adding a lysis buffer containing a luciferase enzyme.

-

Incubate to lyse the cells and allow the detection reaction to proceed.

-

-

Luminescence Reading: Measure the luminescence signal from each well using a plate-reading luminometer. The light output is inversely proportional to the amount of cAMP present.

-

Data Analysis:

-

Normalize the data, setting the signal from cells treated with only forskolin as 100% inhibition (max cAMP) and the signal from cells treated with forskolin + dopamine as 0% inhibition (min cAMP).

-

Plot the normalized response against the log concentration of Compound-EBP4A.

-

Fit the data using a four-parameter logistic equation to determine the IC50 value, which represents the concentration of Compound-EBP4A that restores the cAMP level to 50% of the maximum.

-

Table 1: Representative In Vitro Data for Compound-EBP4A

| Parameter | Value | Description |

| D2R Binding Affinity (Ki) | 5.2 nM | High-affinity binding to the human D2 receptor. |

| D2R Functional Potency (IC50) | 15.8 nM | Potent functional antagonism of dopamine-mediated signaling. |

Section 3: Application Note: In Vivo Proof-of-Concept

Following successful in vitro validation, the next critical step is to assess the compound's behavior in a living system. This involves evaluating its pharmacokinetic properties and testing for efficacy in a relevant animal model.

Protocol 3.1: Mouse Pharmacokinetic (PK) Study

This protocol establishes the basic absorption, distribution, metabolism, and excretion (ADME) profile of Compound-EBP4A, with a crucial focus on its ability to cross the blood-brain barrier (BBB).

Rationale: A CNS drug is ineffective if it cannot reach its target in the brain at a sufficient concentration and for an adequate duration. This study is a mandatory prerequisite for designing a meaningful efficacy study.

Methodology Outline:

-

Animal Model: Male C57BL/6 mice (n=3 per time point).

-

Dosing: Administer Compound-EBP4A via a single intravenous (IV, e.g., 2 mg/kg) and oral (PO, e.g., 10 mg/kg) dose.

-

Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples (via cardiac puncture or tail vein) and immediately harvest the brains.

-

Sample Processing:

-

Process blood to plasma.

-

Homogenize brain tissue.

-

Extract Compound-EBP4A from plasma and brain homogenate samples using protein precipitation or liquid-liquid extraction.

-

-

Quantification: Analyze the concentration of Compound-EBP4A in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis:

-

Use software like Phoenix WinNonlin to calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life, oral bioavailability).

-

Calculate the brain-to-plasma concentration ratio (B/P ratio) at each time point to assess BBB penetration. A ratio > 1 is often considered favorable.

-

Protocol 3.2: Amphetamine-Induced Hyperlocomotion (AIH) Model

This is a widely used behavioral assay that serves as a surrogate model for the positive symptoms of schizophrenia. Psychostimulants like amphetamine increase dopamine release in the striatum, causing hyperlocomotor activity in rodents. An effective D2R antagonist is expected to block this effect.

Rationale: This model provides an in vivo functional readout of D2R antagonism in the brain. A dose-dependent reduction in hyperlocomotion provides strong evidence of target engagement and potential antipsychotic-like efficacy.

Materials:

-

Male C57BL/6 mice.

-

Open-field activity chambers equipped with infrared beams to automatically track movement.

-

d-Amphetamine sulfate.

-

Compound-EBP4A formulation for intraperitoneal (IP) or oral (PO) administration.

Step-by-Step Methodology:

-

Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment begins.

-

Habituation: Place each mouse individually into an open-field chamber and allow them to habituate for 30-60 minutes. This establishes a baseline level of activity.

-

Compound Administration:

-

Divide mice into groups (n=8-10 per group): Vehicle, Compound-EBP4A (e.g., 1, 3, 10 mg/kg), and a positive control (e.g., Haloperidol, 0.5 mg/kg).

-

Administer the assigned treatment (e.g., via IP injection). The timing of this pre-treatment depends on the Tmax determined in the PK study, aiming for peak brain concentration during the behavioral test.

-

-

Psychostimulant Challenge: After the pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 2-3 mg/kg, IP) to all mice.

-

Activity Monitoring: Immediately return the mice to the activity chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for the next 60-90 minutes.

-

Data Analysis:

-

Calculate the total distance traveled for each animal during the post-amphetamine period.

-

Compare the activity of the Compound-EBP4A-treated groups to the vehicle-treated group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).

-

A statistically significant reduction in amphetamine-induced locomotion indicates antipsychotic-like activity. Calculate the dose that produces 50% reversal of the effect (ED50).

-

Table 2: Representative In Vivo Data for Compound-EBP4A

| Parameter | Value | Interpretation |

| Oral Bioavailability (F%) | 35% | Moderate oral absorption. |

| Brain/Plasma Ratio (at Tmax) | 2.1 | Excellent penetration of the blood-brain barrier. |

| AIH ED50 | 4.5 mg/kg (IP) | Potent in-vivo efficacy in a standard behavioral model. |

Section 4: Integrated Experimental Workflow

The successful progression of a candidate compound relies on a logical, data-driven workflow that integrates in vitro and in vivo studies.

Caption: Integrated workflow for preclinical evaluation of Compound-EBP4A.

References

-

Title: The Dopamine Hypothesis of Schizophrenia: Version III—The Final Common Pathway Source: American Journal of Psychiatry URL: [Link]

-

Title: Relationship between inhibition constant (KI) and concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Biochemical Pharmacology URL: [Link]

-

Title: High-throughput quantitative analysis of drugs in biological matrices by liquid chromatography/tandem mass spectrometry. Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

-

Title: Amphetamine-induced stereotypy and its antagonism by neuroleptic drugs. Source: Journal of Pharmacy and Pharmacology URL: [Link]

Protocol for dissolving 1-(4-Ethylbenzoyl)piperidin-4-amine for cell culture

Application Note: Optimized Solubilization Protocol for 1-(4-Ethylbenzoyl)piperidin-4-amine

Executive Summary

This guide details the protocol for solubilizing 1-(4-Ethylbenzoyl)piperidin-4-amine , a piperidine-based building block often used in structure-activity relationship (SAR) studies. Due to the presence of a lipophilic ethyl-benzoyl tail and a polar primary amine, this compound exhibits amphiphilic properties that can lead to erratic precipitation in neutral cell culture media.

This protocol prioritizes Dimethyl Sulfoxide (DMSO) as the primary solvent to ensure long-term stock stability and reproducibility. It includes specific mitigation strategies for "crash-out" events during aqueous dilution.

Physicochemical Analysis & Solubility Logic

To design a robust protocol, we must first understand the molecule's behavior in solution.

| Feature | Chemical Characteristic | Impact on Solubilization |

| Lipophilic Tail | 4-Ethylbenzoyl group | Increases LogP (hydrophobicity). Drives aggregation in water. |

| Basic Center | Piperidin-4-amine ( | pKa |

| H-Bonding | Amide + Amine | Capable of H-bonding, but intermolecular interactions can cause crystal formation (precipitation) if concentration is too high. |

The Challenge: While the amine group suggests water solubility under acidic conditions, cell culture media is buffered to pH 7.4. Upon dilution from an acidic stock into media, the pH shift would deprotonate the amine, reverting it to its free-base form and causing immediate precipitation (turbidity).

The Solution: We utilize DMSO to create a high-concentration "master stock."[1] DMSO solvates both the lipophilic tail and the polar amine, preventing early aggregation. We then employ a stepwise dilution strategy to introduce the compound to the aqueous media, keeping the final DMSO concentration below cytotoxicity thresholds (<0.5%).[2]

Reagents and Equipment

-

Compound: 1-(4-Ethylbenzoyl)piperidin-4-amine (Store at 4°C or -20°C; protect from moisture).

-

Primary Solvent: Sterile-filtered DMSO (Dimethyl Sulfoxide), Cell Culture Grade (≥99.7%).

-

Filtration: 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filters. Do not use Cellulose Acetate (CA) as DMSO degrades it.

-

Vessels: Glass vials (borosilicate) for stock; Polypropylene (PP) tubes for dilutions.

-

Detection: Visual inspection or Nephelometer (optional).

Protocol: Preparation of Master Stock (10 mM)

Objective: Create a sterile, stable 10 mM stock solution in 100% DMSO.

Step 4.1: Calculation & Weighing

-

Molecular Weight (MW): ~232.32 g/mol (Verify specific batch MW on Certificate of Analysis).

-

Target Concentration: 10 mM.

-

Target Volume: 1 mL (Adjust as needed).

Procedure:

-

Weigh 2.32 mg of compound into a sterile glass vial.

-

Note: If the compound is static-prone, use an anti-static gun or weigh by difference.

-

-

Add 1.0 mL of high-grade DMSO.

-

Vortex vigorously for 30–60 seconds.

-

Visual QC: Hold the vial up to a light source. The solution must be perfectly clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

Step 4.2: Sterilization

Do not autoclave the compound.

-

Draw the dissolved DMSO solution into a 1 mL syringe.

-

Attach a 0.22 µm PTFE filter .

-

Push the solution through into a fresh, sterile, labeled cryovial.

-

Caution: Significant volume is lost in the filter "dead volume" (approx. 50–100 µL). Prepare excess volume if precise recovery is needed.

-

Step 4.3: Storage

-

Short-term (weeks): 4°C, protected from light.

-

Long-term (months): -20°C or -80°C.

-

Critical: DMSO is hygroscopic. Seal vials tightly with Parafilm to prevent water absorption, which causes compound crystallization.

Protocol: Dilution into Cell Culture Media

Objective: Dilute the stock to working concentration (e.g., 10 µM) without precipitation or DMSO toxicity.

The "Crash-Out" Risk: Directly adding 1 µL of stock to 1 mL of media often fails because the compound hits a "wall" of water molecules, precipitating before it can disperse.

Recommended Workflow: The "Intermediate Dilution" Method

Figure 1: Stepwise dilution workflow to minimize precipitation shock.

Detailed Steps:

-

Prepare Intermediate Stock (100x):

-

Dilute the 10 mM Master Stock 1:10 into sterile media (or PBS).

-

Example: Add 10 µL of 10 mM Stock to 90 µL of Media.

-

Result: 1 mM Compound in 10% DMSO.

-

Action: Vortex immediately. This lower concentration is less likely to precipitate than the 10 mM stock.

-

-

Prepare Final Working Solution (1x):

-

Dilute the Intermediate Stock 1:100 into the final cell culture volume.

-

Example: Add 10 µL of Intermediate Stock to 990 µL of Media.

-

Result: 10 µM Compound in 0.1% DMSO.

-

-

Vehicle Control:

-

Prepare a "Blank" following the exact same steps using pure DMSO instead of the compound stock. This ensures any observed toxicity is due to the compound, not the solvent.

-

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Cloudiness in Stock | Water contamination in DMSO | Use fresh, anhydrous DMSO. Warm to 37°C. |

| Precipitate in Media | Concentration exceeds solubility limit | Reduce working concentration. Use the "Intermediate Dilution" method. Add serum (FBS) to media before adding compound (albumin binds/solubilizes drugs). |

| Cell Death in Control | DMSO Toxicity | Ensure final DMSO < 0.5% (v/v). For sensitive lines (e.g., primary neurons), keep DMSO < 0.1%. |

| Yellowing of Stock | Oxidation of Amine | The primary amine is oxidizing. Prepare fresh stock. Store under Nitrogen/Argon gas. |

References

-

Compound Management & Solubility

-

Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.

-

-

DMSO Toxicity in Cell Culture

-

Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. PLOS ONE, 9(4), e93557.

-

-

Sterile Filtration Guidelines

-

MilliporeSigma. (n.d.). Chemical Compatibility of Filter Membranes.

-

-

Stock Preparation Standards

-

National Institutes of Health (NIH) Chemical Genomics Center. (2012). Assay Guidance Manual: Compound Management.

-

Sources

Application Notes and Protocols for the Preclinical Evaluation of 1-(4-Ethylbenzoyl)piperidin-4-amine

A Guide for Researchers in Drug Development

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive experimental framework for the initial preclinical evaluation of the novel chemical entity, 1-(4-Ethylbenzoyl)piperidin-4-amine. As specific pharmacological data for this compound is not yet publicly available, this guide is structured to provide a robust, multi-tiered approach to its characterization in animal models. The protocols herein are designed to establish a foundational understanding of the compound's pharmacokinetic, pharmacodynamic, and toxicological profiles. All experimental designs are grounded in internationally recognized guidelines, including those set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and are in strict adherence to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) for animal research.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals initiating preclinical assessments of new small molecules.

Introduction: The Scientific Rationale

The 1-(4-Ethylbenzoyl)piperidin-4-amine structure incorporates a benzoylpiperidine moiety, a recognized "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds.[6] Derivatives of benzoylpiperidine have shown activity against a range of biological targets, including G-protein coupled receptors (GPCRs) and various enzymes, making them relevant for neuropsychiatric and neurodegenerative diseases.[6] The piperidine scaffold itself is a common feature in molecules targeting the central nervous system (CNS).[7][8] The aminopiperidine component further suggests potential interactions with targets where a basic nitrogen is crucial for binding. Given this structural context, a primary hypothesis could be the compound's potential as a modulator of CNS targets.

However, without specific in vitro data, the initial in vivo studies must be approached as an exploratory endeavor to define the compound's fundamental pharmacological properties. The following experimental plan is designed to be a systematic, stepwise process for elucidating these properties.[9][10]

Guiding Principles: Ethical and Regulatory Compliance

All animal studies must be conducted in compliance with applicable federal, state, and local laws and regulations, as well as institutional policies.[11][12][13] The experimental protocols outlined below must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee before initiation.[14] The core ethical framework for these studies is the 3Rs principle:

-

Replacement: Utilizing non-animal methods wherever possible.[1][3]

-

Reduction: Employing experimental designs that minimize the number of animals required to obtain statistically significant data.[4][5][15]

-

Refinement: Optimizing procedures to minimize pain, suffering, and distress to the animals.[3][4][15]

International regulatory bodies such as the FDA and EMA provide comprehensive guidelines for non-clinical studies that must be adhered to for future clinical development.[2][16][17][18]

Phase 1: Pharmacokinetic (PK) Profiling

The initial step is to understand how the animal body affects the drug, a field of study known as pharmacokinetics (PK).[19][20][21] These studies are crucial for determining appropriate dosing regimens for subsequent efficacy and toxicology studies.[19]

PK Study in Rodents (Rats or Mice)

Objective: To determine key PK parameters including clearance, volume of distribution, half-life, and oral bioavailability.

Experimental Design:

-

Animal Model: Sprague-Dawley rats are a common choice due to their size and well-characterized physiology.[21][22]

-

Groups:

-

Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).

-

Group 2: Oral (PO) administration (e.g., 10-20 mg/kg).

-

-

Sample Collection: Serial blood samples are collected at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[20][22]

-

Analysis: Plasma concentrations of 1-(4-Ethylbenzoyl)piperidin-4-amine will be determined using a validated LC-MS/MS method.[21]

Data Analysis: PK parameters will be calculated using non-compartmental analysis with software such as Phoenix WinNonlin.[23]

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Elimination half-life |

| CL | Clearance |

| Vd | Volume of distribution |

| F% | Oral Bioavailability |

Protocol 1: Rodent Pharmacokinetic Study

-

Animal Acclimatization: Acclimate male Sprague-Dawley rats (8-10 weeks old) for at least 5 days prior to the study.

-

Dose Preparation: Prepare the dosing formulations for IV (e.g., in a solution of 5% DMSO, 40% PEG300, and 55% water) and PO (e.g., in 0.5% methylcellulose in water) administration. The test article should have a certificate of analysis (COA).[14]

-

Dosing: Administer the compound via the appropriate route (IV or PO).

-

Blood Sampling: Collect approximately 0.25 mL of blood from each animal at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).[20]

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the plasma samples for the concentration of the test compound using a validated LC-MS/MS method.

-

Data Analysis: Calculate the pharmacokinetic parameters.[21]

Phase 2: Preliminary Tolerability and Dose-Ranging Studies

Once the PK profile is established, the next step is to determine the maximum tolerated dose (MTD) and to identify a dose range for efficacy studies.[14]

Dose Escalation Study

Objective: To determine the MTD and observe any acute toxicities.

Experimental Design:

-

Animal Model: Use the same species as in the PK study.

-

Groups: Administer single, escalating doses of the compound to small groups of animals.

-

Observations: Monitor the animals for clinical signs of toxicity, changes in body weight, and any behavioral changes for up to 14 days.[14]

Phase 3: Exploratory Efficacy (Pharmacodynamics)

Based on the structural alerts of the molecule suggesting potential CNS activity, an initial screen for behavioral effects is warranted.

General Behavioral Screen (Irwin Test)

Objective: To assess the general physiological and behavioral effects of the compound in rodents.

Experimental Design:

-

Animal Model: C57BL/6 mice are commonly used for behavioral studies.

-

Groups:

-

Vehicle control group.

-

At least three dose levels of the test compound, selected based on the dose-ranging study.

-

-

Observations: A trained observer scores a range of parameters including alertness, mood, motor activity, and autonomic responses at various time points after dosing.

Phase 4: Initial Toxicology Assessment

Toxicology studies are essential for evaluating the safety of a potential drug candidate.[24][25]

Repeated-Dose Toxicity Study (7-Day)

Objective: To evaluate the potential toxicity of the compound after repeated administration.[14]

Experimental Design:

-

Animal Model: Use one rodent species (e.g., Sprague-Dawley rats).

-

Groups:

-

Vehicle control.

-

Low, mid, and high dose groups.

-

-

Duration: Daily dosing for 7 days.

-

Endpoints:

-

Clinical observations.

-

Body weight and food consumption.

-

Clinical pathology (hematology and clinical chemistry) at termination.

-

Gross pathology and organ weights at necropsy.

-

Histopathology of selected tissues.

-

Protocol 2: 7-Day Repeated-Dose Toxicity Study in Rats

-

Animal Selection and Acclimatization: As per Protocol 1.

-

Dosing: Administer the vehicle or test compound daily for 7 days via the intended clinical route (e.g., oral gavage).

-

Daily Observations: Record clinical signs of toxicity, body weight, and food consumption daily.

-

Terminal Procedures: On day 8, collect blood for clinical pathology analysis.

-

Necropsy: Euthanize the animals and perform a full gross necropsy.

-

Organ Weights and Histopathology: Weigh key organs and preserve selected tissues in formalin for histopathological examination.

-

Data Analysis: Analyze all collected data for dose-dependent effects.

Visualization of Experimental Workflow

The following diagram illustrates the proposed phased approach to the preclinical evaluation of 1-(4-Ethylbenzoyl)piperidin-4-amine.

Sources

- 1. Three Rs (animal research) - Wikipedia [en.wikipedia.org]

- 2. Non-clinical guidelines | European Medicines Agency (EMA) [ema.europa.eu]

- 3. The 3Rs | NC3Rs [nc3rs.org.uk]

- 4. Animal Use Alternatives (3Rs) | National Agricultural Library [nal.usda.gov]

- 5. The 3Rs – Replacement, Reduction and Refinement | NHMRC [nhmrc.gov.au]

- 6. mdpi.com [mdpi.com]